molecular formula C13H14FNO2S2 B10912154 5-Fluoro-N-mesitylthiophene-2-sulfonamide

5-Fluoro-N-mesitylthiophene-2-sulfonamide

Cat. No.: B10912154
M. Wt: 299.4 g/mol
InChI Key: PQORUCIGJIALND-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorothiophene and mesitylene.

    Sulfonamide Formation: The key step involves the formation of the sulfonamide group. This is achieved by reacting 5-fluorothiophene with mesitylene in the presence of a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

    Medicine: It may be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2,4-Dimethoxyphenyl)-5-fluoro-2-thiophenesulfonamide:

    5-Fluoro-2-nitroaniline: Another fluorinated thiophene derivative with applications in organic synthesis.

Uniqueness

5-Fluoro-N~2~-mesityl-2-thiophenesulfonamide stands out due to its unique combination of a fluorine atom and a mesityl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FNO2S2

Molecular Weight

299.4 g/mol

IUPAC Name

5-fluoro-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14FNO2S2/c1-8-6-9(2)13(10(3)7-8)15-19(16,17)12-5-4-11(14)18-12/h4-7,15H,1-3H3

InChI Key

PQORUCIGJIALND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(S2)F)C

Origin of Product

United States

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